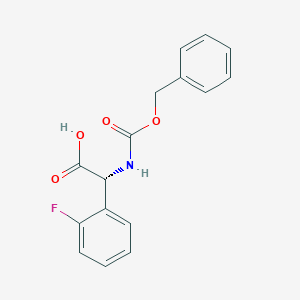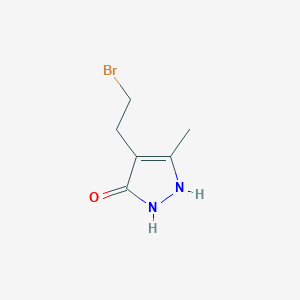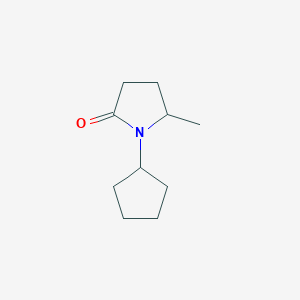![molecular formula C10H10BrNO B12865671 2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)
2-(Bromomethyl)-6-ethylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-ethylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C10H10BrNO It is a derivative of benzoxazole, characterized by the presence of a bromomethyl group at the 2-position and an ethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-ethylbenzo[d]oxazole typically involves the bromination of 6-ethylbenzo[d]oxazole. One common method is the reaction of 6-ethylbenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxides and other oxygenated derivatives.
Reduction: Products include methyl derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-ethylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-ethylbenzo[d]oxazole involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
- 2-(Fluoromethyl)-6-ethylbenzo[d]oxazole
- 2-(Iodomethyl)-6-ethylbenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-6-ethylbenzo[d]oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3 |
Clave InChI |
ACOIMOQDUWWUEN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N=C(O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B12865594.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)



![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)



![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)

